molecular formula C11H7F3N4 B4510245 8-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-amine

8-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-amine

Cat. No. B4510245
M. Wt: 252.20 g/mol
InChI Key: BWBRDMUOQBDTOY-UHFFFAOYSA-N
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Description

The compound 8-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-amine belongs to a class of compounds that have garnered interest due to their diverse biological and pharmacological activities. While the specific compound's detailed introduction isn't directly available, the research on closely related pyrazoloquinolin derivatives highlights their significance in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazoloquinolin derivatives involves catalyst-free cyclocondensation of 1,3-diketones, 3-methyl-1-phenyl-1H-pyrazole-5-amine, and arylglyoxals under mild conditions, leading to good to high yields of structurally diverse derivatives. This approach underscores the importance of efficient, catalyst-free synthetic routes for generating bioactive pyrazoloquinolin derivatives (Ezzati et al., 2017).

Molecular Structure Analysis

While specific analyses on 8-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-amine's molecular structure are not found, studies on similar compounds reveal complex molecular interactions and structural features critical for their biological activities. For instance, NMR spectroscopic and quantum chemical studies on 1H-pyrazolo[3,4-b]quinoxalines provide insights into molecular structures and the effects of different substitutions on their properties (Heydenreich et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of pyrazoloquinolin derivatives includes their synthesis via multi-component reactions and modifications to introduce various functional groups. These reactions often utilize microwave-assisted synthesis, highlighting the efficiency of modern synthetic techniques in producing these compounds (Peng et al., 2009).

Physical Properties Analysis

Physical property analyses of pyrazoloquinolin derivatives are crucial for understanding their solubility, stability, and overall behavior in biological systems. The synthesis and structural elucidation of these compounds, including detailed NMR spectroscopic investigations, provide essential data for assessing their physical properties.

Chemical Properties Analysis

The chemical properties of pyrazoloquinolin derivatives, including their reactivity towards different reagents, stability under various conditions, and interaction with biological targets, are fundamental aspects of their research. Studies involving the synthesis and evaluation of these compounds for potential antibacterial and anticancer activities offer insights into their chemical behavior and utility in medicinal chemistry (Bonacorso et al., 2016).

properties

IUPAC Name

8-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4/c12-11(13,14)5-1-2-8-6(3-5)9-7(4-16-8)10(15)18-17-9/h1-4H,(H3,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBRDMUOQBDTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1C(F)(F)F)NN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-amine
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Reactant of Route 5
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Reactant of Route 6
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